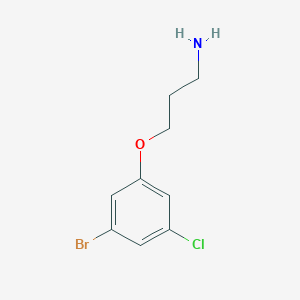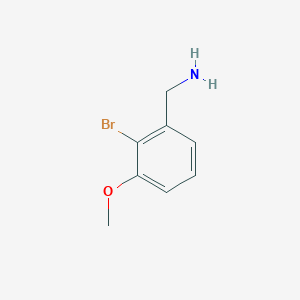![molecular formula C10H8BrClN2 B1446744 6-Bromo-2-chloro-1-cyclopropyl-1H-benzo[d]imidazole CAS No. 1416714-37-8](/img/structure/B1446744.png)
6-Bromo-2-chloro-1-cyclopropyl-1H-benzo[d]imidazole
Overview
Description
“6-Bromo-2-chloro-1-cyclopropyl-1H-benzo[d]imidazole” is a derivative of imidazole . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It is a white or colorless solid that is highly soluble in water and other polar solvents .
Synthesis Analysis
Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . It is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures, etc . Among the different heterocyclic compounds, imidazole is better known due to its broad range of chemical and biological properties .Molecular Structure Analysis
The molecular formula of “this compound” is C10H8BrClN2 .Chemical Reactions Analysis
Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities, etc., as reported in the literature .Physical And Chemical Properties Analysis
The compound should be stored under inert gas (nitrogen or Argon) at 2-8°C .Scientific Research Applications
Synthesis and Molecular Properties
6-Bromo-2-chloro-1-cyclopropyl-1H-benzo[d]imidazole and its derivatives have been utilized in the synthesis of various imidazole-based compounds. For instance, Rekha et al. (2019) demonstrated the synthesis of Benzylidenehydrazinyl imidazoles, which were further explored to create azetidinones and triazoles. These compounds exhibited promising molecular properties like hydrophobicity, flexibility, and bioactivity scores. Some derivatives showed significant antimicrobial activity against specific bacterial strains (Rekha, T., Nagarjuna, U., Padmaja, A., & Padmavathi, V. (2019)).
Antimicrobial and Antifungal Agents
Imidazole derivatives, including those related to this compound, have shown potential as antimicrobial and antifungal agents. For example, a study by Sharma et al. (2017) synthesized 2-(chromon-3-yl)imidazole derivatives that displayed significant inhibitory activity against various pathogenic bacterial and fungal strains (Sharma, S., Sharma, V. B., Singh, G., Kaur, H., Srivastava, S., & Ishar, M. (2017)).
Anticancer Research
Research has also explored the potential of imidazole derivatives in anticancer applications. Noolvi et al. (2011) synthesized a series of imidazo[2,1-b][1,3,4]-thiadiazole derivatives, which showed selective antitumor activity, especially against leukemic cancer cell lines (Noolvi, M., Patel, H., Singh, N., Gadad, A., Cameotra, S., & Badiger, A. (2011)).
Material Sciences and Corrosion Inhibition
Some studies have investigated the use of imidazole derivatives in material sciences, particularly in corrosion inhibition. Saady et al. (2021) evaluated the performance of imidazo[4,5-b] pyridine derivatives, similar in structure to this compound, in preventing mild steel corrosion (Saady, A., Rais, Z., Benhiba, F., Salim, R., Alaoui, K., Arrousse, N., Elhajjaji, F., Taleb, M., Jarmoni, K., Rodi, Y., Warad, I., & Zarrouk, A. (2021)).
Future Directions
Mechanism of Action
Target of Action
It’s worth noting that imidazole derivatives, which 6-bromo-2-chloro-1-cyclopropyl-1h-benzo[d]imidazole is a part of, have been reported to exhibit a broad range of biological activities . These include antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
Imidazole derivatives are known to interact with their targets in various ways, leading to a wide range of biological effects .
Biochemical Pathways
Given the broad range of biological activities exhibited by imidazole derivatives, it can be inferred that multiple biochemical pathways could potentially be affected .
Result of Action
Given the broad range of biological activities exhibited by imidazole derivatives, it can be inferred that the compound could potentially have diverse molecular and cellular effects .
Biochemical Analysis
Biochemical Properties
6-Bromo-2-chloro-1-cyclopropyl-1H-benzo[d]imidazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain kinases, which are enzymes that play a crucial role in cell signaling pathways . The compound’s interaction with these kinases can lead to the modulation of various cellular processes, including cell growth and differentiation. Additionally, this compound has been found to bind to DNA, thereby affecting gene expression and cellular metabolism .
Cellular Effects
The effects of this compound on different cell types and cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism . For example, the compound has been shown to induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways . Moreover, it can inhibit the proliferation of certain cell lines, making it a potential candidate for anticancer therapy .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity, particularly kinases . By binding to the active site of these enzymes, the compound prevents their normal function, leading to downstream effects on cell signaling and gene expression . Additionally, the compound’s ability to intercalate into DNA strands disrupts the normal transcription and replication processes, further influencing cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over different time periods. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat . Long-term studies have shown that prolonged exposure to the compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in certain cell lines . These temporal effects highlight the compound’s potential for long-term therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been observed to inhibit tumor growth without causing significant toxicity . At higher doses, it can lead to adverse effects, including hepatotoxicity and nephrotoxicity . These findings underscore the importance of determining the optimal dosage for therapeutic applications to minimize potential side effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes . The compound’s metabolites can further interact with various biomolecules, influencing metabolic flux and altering metabolite levels . Understanding these metabolic pathways is crucial for predicting the compound’s pharmacokinetics and potential drug interactions .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins that facilitate its movement across cell membranes . The compound’s distribution is influenced by its lipophilicity, allowing it to accumulate in certain tissues, such as the liver and kidneys . These distribution patterns are essential for understanding the compound’s therapeutic potential and toxicity .
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. The compound can localize to the nucleus, where it interacts with DNA and nuclear proteins . Additionally, it may be directed to specific organelles, such as mitochondria, through targeting signals or post-translational modifications . These localization patterns are vital for elucidating the compound’s mechanism of action and potential therapeutic applications .
properties
IUPAC Name |
6-bromo-2-chloro-1-cyclopropylbenzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrClN2/c11-6-1-4-8-9(5-6)14(7-2-3-7)10(12)13-8/h1,4-5,7H,2-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCLIAYPQTNUMFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C3=C(C=CC(=C3)Br)N=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Pyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B1446662.png)
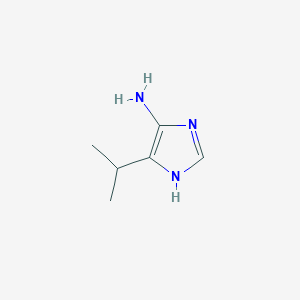
![7-Bromo-1-methyl-1H-benzo[d][1,2,3]triazole](/img/structure/B1446666.png)
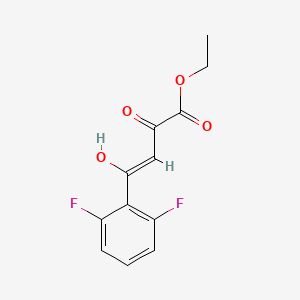
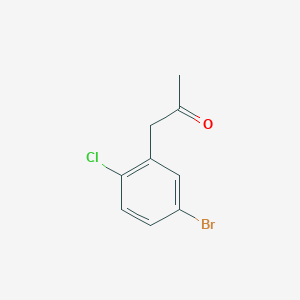
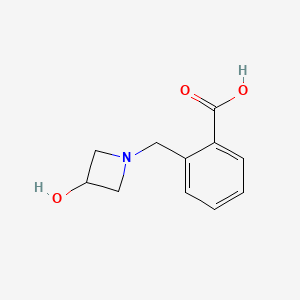
![2-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}acetic acid](/img/structure/B1446670.png)
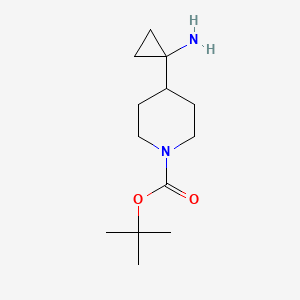
![5-Bromo-1-methyl-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde](/img/structure/B1446674.png)
![Spiro[2.4]heptane-4-carboxylic acid](/img/structure/B1446677.png)
